

# Unlocking Electrocatalysis: A Technical Guide to the Fundamental Mechanisms of Nickel-Vanadium Catalysts

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#### Introduction

The quest for efficient and cost-effective electrocatalysts is paramount for advancing sustainable energy technologies such as water splitting for hydrogen production. Among the promising candidates, bimetallic nickel-vanadium (NiV) based materials have emerged as highly active and stable catalysts for both the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER). The synergistic interplay between nickel and vanadium endows these materials with unique electronic properties and optimized binding energies for reaction intermediates, leading to enhanced catalytic performance. This in-depth technical guide delves into the core mechanisms of NiV electrocatalysis, providing a comprehensive overview of their synthesis, characterization, and the fundamental principles governing their activity.

# The Synergistic Role of Nickel and Vanadium

The enhanced electrocatalytic activity of NiV-based materials stems from a strong synergistic effect between the two metals. Vanadium plays a crucial role in modulating the electronic structure of the nickel active sites. Theoretical and experimental studies have shown that the incorporation of vanadium can:



- Optimize Adsorption Energies: Vanadium can tune the d-band center of the nickel atoms, leading to more optimal adsorption energies for key reaction intermediates in both OER (OH, \*O, \*OOH) and HER (H). This facilitates the elementary reaction steps and lowers the overall overpotential required to drive the reactions.
- Enhance Electrical Conductivity: The presence of vanadium can improve the electrical conductivity of the catalyst, which is crucial for efficient charge transfer during the electrocatalytic process.[1]
- Stabilize High-Valent Active Species: In the context of OER, vanadium helps to stabilize the high-valent Ni(III) and Ni(IV) species (e.g., in the form of NiOOH), which are believed to be the true active sites for water oxidation.[2]
- Facilitate Water Dissociation: In alkaline HER, the initial water dissociation step (Volmer step) is often rate-limiting. The presence of vanadium can create more favorable sites for water adsorption and dissociation, thereby accelerating the overall HER kinetics.[3]

### **Synthesis of Nickel-Vanadium Electrocatalysts**

Several methods have been developed for the synthesis of NiV-based electrocatalysts, each offering distinct advantages in controlling the material's morphology, composition, and crystallinity.

# Hydrothermal Synthesis of NiV-Layered Double Hydroxides (LDH)

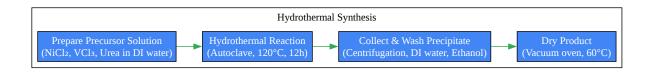
Hydrothermal synthesis is a widely used method for preparing crystalline NiV-LDH nanosheets. This bottom-up approach allows for good control over the material's composition and morphology.

#### Experimental Protocol:

Precursor Solution Preparation: In a typical synthesis, nickel chloride (NiCl<sub>2</sub>) and vanadium chloride (VCl<sub>3</sub>) are dissolved in deionized (DI) water in a specific molar ratio (e.g., 3:1 Ni:V).
 Urea is added to the solution as a precipitating agent that slowly decomposes upon heating to provide a homogeneous supply of hydroxide ions.[2]



- Hydrothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel
  autoclave and heated to a specific temperature (e.g., 120°C) for a set duration (e.g., 12
  hours).[2] During this process, the metal ions co-precipitate to form the layered double
  hydroxide structure.
- Product Collection and Washing: After the autoclave cools down to room temperature, the
  resulting precipitate is collected by centrifugation. The product is then washed multiple times
  with DI water and ethanol to remove any unreacted precursors and byproducts.
- Drying: The final NiV-LDH powder is dried in a vacuum oven at a moderate temperature (e.g., 60°C) overnight.



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Fig. 1: Experimental workflow for the hydrothermal synthesis of NiV-LDH.

#### **Electrochemical Deposition of NiV Alloys**

Electrochemical deposition is a versatile technique for growing NiV alloy films directly onto conductive substrates. This method offers precise control over the film thickness and composition by tuning the electrochemical parameters.

#### Experimental Protocol:

• Electrolyte Preparation: An aqueous electrolyte bath is prepared containing salts of nickel and vanadium, such as nickel sulfate (NiSO<sub>4</sub>) and vanadyl sulfate (VOSO<sub>4</sub>). A complexing agent, like sodium citrate, is often added to the solution to bring the reduction potentials of Ni<sup>2+</sup> and VO<sup>2+</sup> closer, enabling their co-deposition. The pH of the electrolyte is adjusted to a specific value (e.g., using sulfuric acid or sodium hydroxide).



- Electrochemical Cell Setup: A standard three-electrode electrochemical cell is used, with the desired conductive material as the working electrode, a platinum wire or mesh as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).
- Deposition Process: The deposition is carried out under either potentiostatic (constant potential) or galvanostatic (constant current) control. The applied potential or current density is a critical parameter that influences the composition and morphology of the deposited alloy film. The deposition is run for a specific duration to achieve the desired film thickness.
- Post-Treatment: After deposition, the electrode is rinsed thoroughly with DI water and dried. In some cases, a subsequent annealing step under an inert atmosphere may be performed to improve the crystallinity and stability of the alloy.

# **Electrocatalytic Performance and Data**

The performance of NiV-based electrocatalysts is typically evaluated based on several key metrics obtained from electrochemical measurements.

#### Oxygen Evolution Reaction (OER) Performance

The OER is the anodic half-reaction in water splitting  $(2H_2O \rightarrow O_2 + 4H^+ + 4e^-)$  in acidic media, or  $4OH^- \rightarrow O_2 + 2H_2O + 4e^-$  in alkaline media). Key performance indicators for OER catalysts include:

- Overpotential (η): The additional potential beyond the thermodynamic equilibrium potential (1.23 V vs. RHE) required to achieve a certain current density (e.g., 10 mA/cm²). A lower overpotential indicates a more efficient catalyst.
- Tafel Slope: A measure of how much the overpotential needs to increase to achieve a tenfold increase in current density. A smaller Tafel slope generally suggests more favorable reaction kinetics.

Table 1: OER Performance of NiV-based Electrocatalysts and Benchmarks in Alkaline Media



Catalyst	Overpotential @ 10 mA/cm² (mV)	Tafel Slope (mV/dec)	Reference
NiV-LDH	~270	~50	[1]
Nio.75Vo.25-LDH	200	48.3	[4]
Ir-doped NiV-LDH	203	55.3	[5]
NiFe-LDH	~220-300	~40-60	[6]
RuO <sub>2</sub>	~300-350	~60-80	[7]

### **Hydrogen Evolution Reaction (HER) Performance**

The HER is the cathodic half-reaction in water splitting ( $2H^+ + 2e^- \rightarrow H_2$  in acidic media, or  $2H_2O + 2e^- \rightarrow H_2 + 2OH^-$  in alkaline media). The performance of HER catalysts is also evaluated by overpotential and Tafel slope.

Table 2: HER Performance of NiV-based Electrocatalysts and Benchmarks in Alkaline Media

Catalyst	Overpotential @ 10 mA/cm² (mV)	Tafel Slope (mV/dec)	Reference
Ni-V <sub>2</sub> O <sub>3</sub> /NF	25	58	[3]
V-Ni <sub>2</sub> P	93	-	[2]
Ir-doped NiV-LDH	42	35.9	[5]
Pt/C	<50	~30	[3]

# Mechanistic Insights from Advanced Characterization and a Theoretical Approach

A deeper understanding of the fundamental mechanisms of NiV electrocatalysis is gained through a combination of advanced in-situ/operando characterization techniques and theoretical calculations.



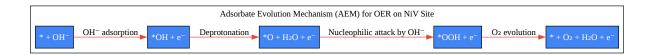
#### **In-situ and Operando Spectroscopy**

- X-ray Absorption Spectroscopy (XAS): In-situ and operando XAS are powerful tools for probing the electronic structure and local coordination environment of the Ni and V centers under reaction conditions. These studies have confirmed that during the OER, the Ni centers in NiV-LDH undergo oxidation to higher valence states (Ni<sup>3+</sup>/Ni<sup>4+</sup>), which are the catalytically active species.[8]
- Raman Spectroscopy: In-situ Raman spectroscopy can provide vibrational information about the catalyst surface, allowing for the identification of key intermediates and structural transformations. For Ni-based OER catalysts, Raman spectroscopy can track the conversion of Ni(OH)<sub>2</sub> to NiOOH during the catalytic process.[9]

### **Density Functional Theory (DFT) Calculations**

DFT calculations provide theoretical insights into the reaction mechanisms at the atomic level. For NiV-based catalysts, DFT studies have been instrumental in:

- Mapping Reaction Pathways: By calculating the free energy of adsorption for various intermediates, DFT can be used to map out the most favorable reaction pathways for both OER and HER.[3]
- Identifying Active Sites: DFT can help to identify the specific atomic sites (e.g., Ni, V, or a combination) that are most active for different elementary steps of the reaction.
- Understanding Synergistic Effects: DFT calculations can elucidate how the presence of vanadium modifies the electronic properties of the nickel sites, leading to the observed synergistic enhancement in catalytic activity.



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Fig. 2: A simplified representation of the OER pathway on a catalytic site.

# **Experimental Protocols for Electrochemical Characterization**

Rigorous and standardized electrochemical characterization is essential for accurately evaluating and comparing the performance of electrocatalysts.

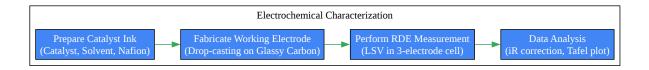
# Rotating Disk Electrode (RDE) Voltammetry for OER/HER Activity

RDE is a standard technique for measuring the intrinsic activity of an electrocatalyst while minimizing mass transport limitations.

#### Protocol:

- Working Electrode Preparation: A catalyst ink is prepared by dispersing a known amount of
  the catalyst powder in a solvent mixture (e.g., water, isopropanol, and Nafion solution)
  through ultrasonication. A specific volume of the ink is then drop-casted onto a polished
  glassy carbon electrode and dried to form a thin film.
- Electrochemical Measurement: The RDE working electrode is immersed in an electrolyte-filled three-electrode cell. For OER, the electrolyte is typically a 1.0 M KOH solution saturated with O<sub>2</sub>. For HER, it is saturated with N<sub>2</sub> or Ar. Linear sweep voltammetry (LSV) is performed at a slow scan rate (e.g., 5 mV/s) while the electrode is rotated at a constant speed (e.g., 1600 rpm). The obtained current is normalized to the geometric area of the electrode to give the current density.
- iR Correction: The measured potential is corrected for the uncompensated solution resistance (iR drop) to obtain the true potential at the electrode-electrolyte interface. The resistance is typically measured using electrochemical impedance spectroscopy (EIS).
- Tafel Analysis: The Tafel plot is constructed by plotting the overpotential (η) versus the logarithm of the current density (log|j|). The Tafel slope is determined from the linear region of this plot.





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